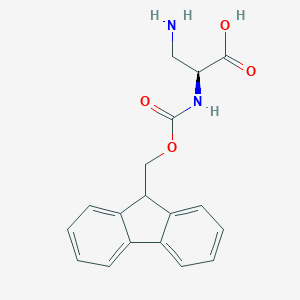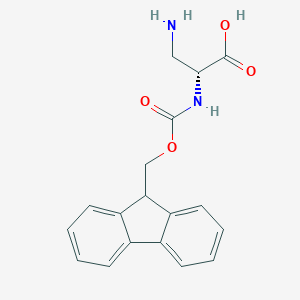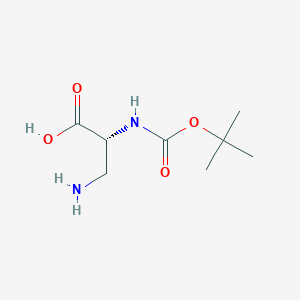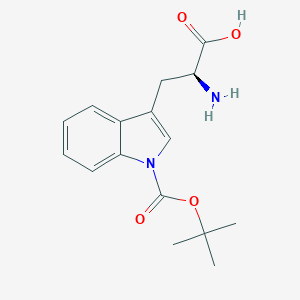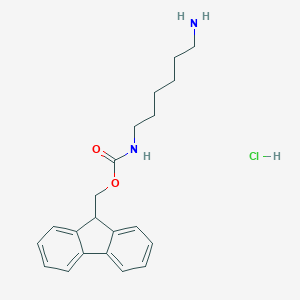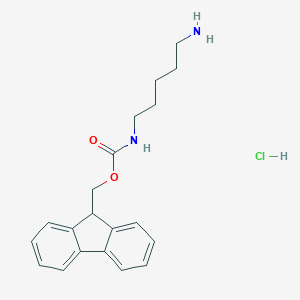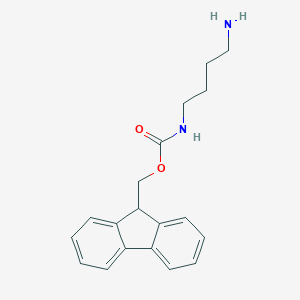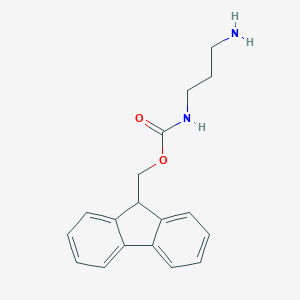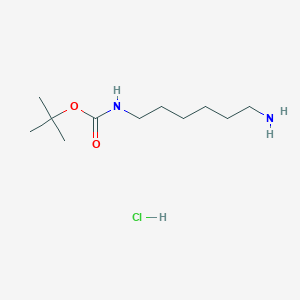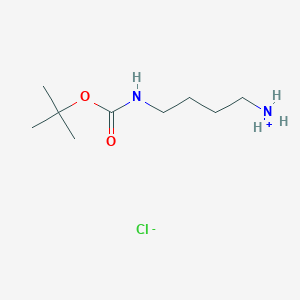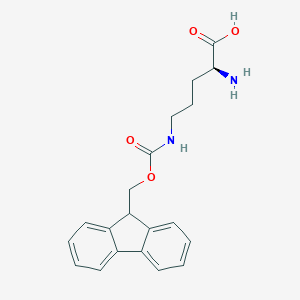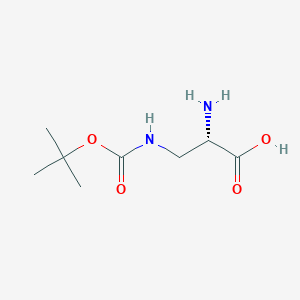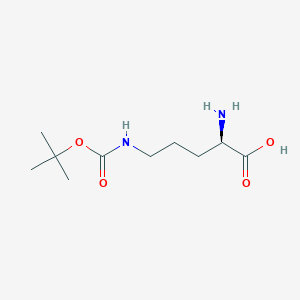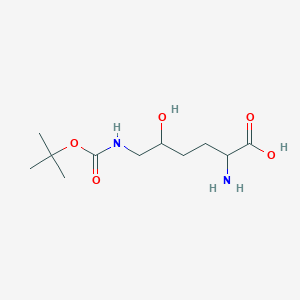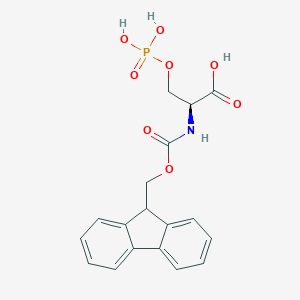
Fmoc-O-phospho-L-serine
Overview
Description
Fmoc-O-phospho-L-serine is a derivative of the amino acid serine, where the hydroxyl group of serine is phosphorylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in the preparation of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.
Mechanism of Action
Target of Action
Fmoc-O-phospho-L-serine is a molecule that has a significant role in the synthesis of peptides. The primary target of this compound is the amine group . The Fmoc group, which stands for fluorenylmethyloxycarbonyl, is used as a protecting group for amines during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a role in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The phosphorylated pathway is crucial for the control of L-serine biosynthesis in human cells, a process strictly related to the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors .
Pharmacokinetics
It is known that the compound is a white solid and should be stored at temperatures below -4°c . Its molecular weight is 407.32 .
Result of Action
The result of the action of this compound is the efficient preparation of peptides containing multiple phosphorylation sites . This is achieved through standard Fmoc Solid Phase Peptide Synthesis (SPPS) methods .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile and can be removed rapidly by a base . Additionally, the compound should be stored at temperatures below -4°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Fmoc-O-phospho-L-serine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in these reactions. The Fmoc group serves as a protective group for the amino side during peptide synthesis . The phosphate group attached to the serine residue can mimic protein segments involved in signal transduction, protein-protein interactions, and enzyme catalysis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, L-serine, the core amino acid in this compound, is a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . These coagonists play crucial roles in neurotransmission in the brain.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group is removed by base, and this process does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis . The phosphate group can participate in phosphorylation reactions, which are key regulatory mechanisms in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has high thermal stability, even at low concentrations
Metabolic Pathways
This compound is involved in the phosphorylated pathway for L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Fmoc-Ser(PO(OBzl)OH)-OH, where the benzyl group protects the phosphate moiety during the synthesis . The Fmoc group can be introduced using standard activation methods such as PyBOP and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .
Industrial Production Methods
Industrial production of Fmoc-O-phospho-L-serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-phospho-L-serine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Phosphorylation: The phosphate group can be further modified or deprotected depending on the desired application.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for the removal of the Fmoc group.
Coupling Reagents:
Major Products Formed
The major products formed from these reactions include the deprotected serine derivative and various phosphorylated peptides, depending on the specific synthetic route and conditions used .
Scientific Research Applications
Fmoc-O-phospho-L-serine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block for the synthesis of phosphoserine-containing peptides.
Protein Phosphorylation Studies: Phosphopeptides synthesized using this compound are used to study protein phosphorylation and signal transduction pathways.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(PO(OBzl)OH)-OH: Similar to Fmoc-O-phospho-L-serine but with a benzyl-protected phosphate group.
Fmoc-Thr(PO(OBzl)OH)-OH: A threonine derivative with a similar phosphate protection.
Fmoc-Tyr(PO(NMe₂)₂)-OH: A tyrosine derivative with a different phosphate protection.
Uniqueness
This compound is unique due to its specific application in the synthesis of phosphoserine-containing peptides. Its stability and compatibility with standard peptide synthesis protocols make it a valuable tool for researchers studying protein phosphorylation and related processes .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDJNCRIHRFKML-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427284 | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158171-15-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-O-phospho-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


